![molecular formula C38H71N3O2 B12521584 Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- CAS No. 833445-64-0](/img/structure/B12521584.png)
Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-: is a compound that belongs to the class of guanidines, which are known for their versatile functional groups in chemistry. This compound is characterized by its unique structure, which includes a guanidine group attached to a phenyl ring substituted with two pentadecyloxy groups. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine. Common methods include the use of thiourea derivatives as guanidylating agents, coupling reagents, and metal-catalyzed guanidylation. For example, S-methylisothiourea is an efficient guanidylating agent, and N,N’,N’'-trisubstituted guanidines can also be used to install the guanidine functionality .
Industrial Production Methods: Industrial production of guanidines often involves polymer-supported guanidylation and copper-catalyzed cross-coupling chemistry. These methods allow for the efficient and scalable production of guanidines, making them suitable for various industrial applications .
化学反応の分析
Types of Reactions: Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. The guanidine group is highly reactive and can participate in multiple types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of guanidines include thiourea derivatives, cyanamides, and metal catalysts. Reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of guanidines depend on the specific reagents and conditions used. For example, the reaction with thiourea derivatives can yield N-pyridinium benzoylguanidines, while reactions with cyanamides can produce various substituted guanidines .
科学的研究の応用
Chemistry: Guanidines are widely used as reagents and catalysts in organic synthesis. Their high basicity and ability to form hydrogen bonds make them valuable in various chemical transformations .
Biology: In biological research, guanidines are used as DNA minor groove binders and kinase inhibitors. They have shown potential in targeting specific biological pathways and have been studied for their therapeutic applications .
Medicine: Guanidines have been investigated for their potential use in treating various diseases. Their ability to interact with biological molecules makes them promising candidates for drug development .
Industry: In the industrial sector, guanidines are used in the production of antimicrobial polymers. These polymers exhibit strong antibacterial activity and are used in various applications, including medical devices and water treatment .
作用機序
The mechanism of action of guanidines involves their ability to form hydrogen bonds and interact with biological molecules. The high basicity of the guanidine group allows it to be protonated at physiological pH, forming the guanidinium cation. This cation can interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases. Guanidines can also bind to DNA minor grooves, inhibiting the activity of specific enzymes and pathways .
類似化合物との比較
2-Aminoimidazolines: These compounds have a five-membered ring structure and are present in many natural products and medicinal compounds.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also found in various natural products and have medicinal applications.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are known for their biological activity and are used in medicinal chemistry.
Uniqueness: Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- is unique due to its specific structure, which includes a phenyl ring substituted with two pentadecyloxy groups. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
特性
CAS番号 |
833445-64-0 |
|---|---|
分子式 |
C38H71N3O2 |
分子量 |
602.0 g/mol |
IUPAC名 |
2-[[3,5-di(pentadecoxy)phenyl]methyl]guanidine |
InChI |
InChI=1S/C38H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42-36-31-35(34-41-38(39)40)32-37(33-36)43-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30,34H2,1-2H3,(H4,39,40,41) |
InChIキー |
HNGKOVVWLUGWSR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CN=C(N)N)OCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



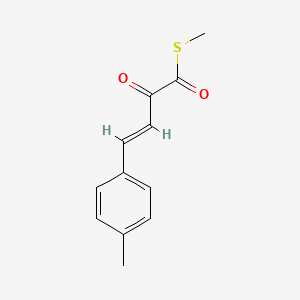
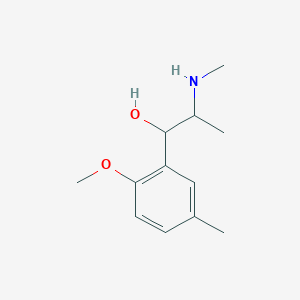
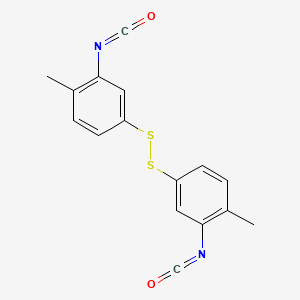

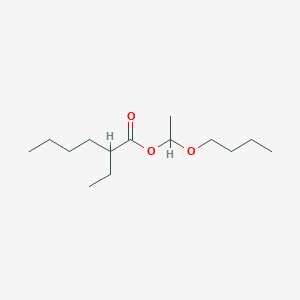
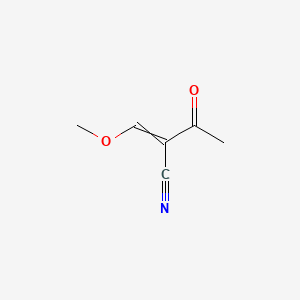
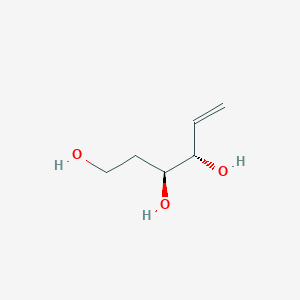
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)
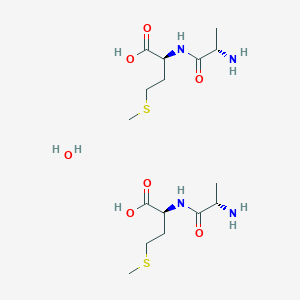

![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
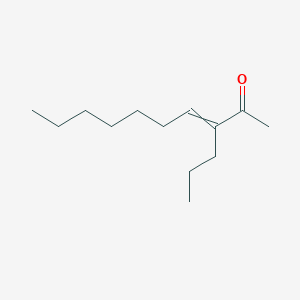
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)
